molecular formula C10H12O4 B185382 4-(2-Methoxyethoxy)benzoic acid CAS No. 27890-92-2

4-(2-Methoxyethoxy)benzoic acid

Cat. No. B185382
CAS RN: 27890-92-2
M. Wt: 196.2 g/mol
InChI Key: YBICPDGCVIUHNA-UHFFFAOYSA-N
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Patent
US09334366B2

Procedure details

4.3 g (64.95 mmol) of potassium hydroxide are added to a solution of 6.1 g (29 mmol) of methyl 4-(2-methoxyethoxy)benzoate in 100 mL of EtOH. The solution is heated up to reflux for one hour and poured onto icy water and acidified with a 25% HCl solution. The mixture is filtered off and washed 2 times with 100 mL of water. The solid is suspended in 100 ml of acetonitrile for 1 hour and the precipitate is filtered off and dried under pressure to yield 3.9 g (70%) of pure 4-(2-methoxyethoxy)benzoic acid as a white powder.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][CH2:5][CH2:6][O:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][CH:9]=1.O.Cl>CCO>[CH3:3][O:4][CH2:5][CH2:6][O:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6.1 g
Type
reactant
Smiles
COCCOC1=CC=C(C(=O)OC)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered off
WASH
Type
WASH
Details
washed 2 times with 100 mL of water
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried under pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.